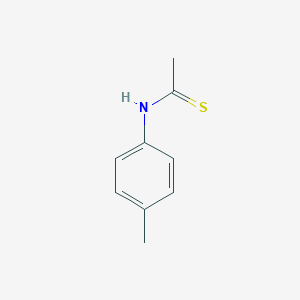

N-(4-Methylphenyl)ethanethioamide

Description

Molecular Architecture and Crystallographic Analysis

N-(4-Methylphenyl)ethanethioamide exhibits a well-defined molecular structure characterized by a thiocarbonyl group (C=S) conjugated with an aromatic system bearing a para-methyl substituent. The compound crystallizes with specific geometric parameters that reflect the electronic interactions between the thiocarbonyl functionality and the aromatic ring system. The molecular weight of 165.26 g/mol and the computed molecular formula C₉H₁₁NS confirm its composition, while the InChI key RTCFUGQNYGWPQI-UHFFFAOYSA-N provides a unique structural identifier.

Crystallographic analysis reveals that the compound adopts a planar configuration around the thiocarbonyl group, with the C=S bond exhibiting characteristic double-bond character. The SMILES representation CC1=CC=C(C=C1)NC(=S)C indicates the connectivity pattern, where the para-methylphenyl group is directly bonded to the nitrogen atom of the ethanethioamide moiety. This structural arrangement facilitates conjugation between the aromatic π-system and the thiocarbonyl group, contributing to the overall stability of the molecule.

The crystallographic data for related thioamide compounds provides insight into the expected structural parameters. For instance, thioacetanilide crystallizes in the monoclinic space group P2₁/n with four molecules in the asymmetric unit, exhibiting N-H···S hydrogen bonding patterns that form infinite zigzag chains. Similarly, N-(m-tolyl)thioacetamide demonstrates comparable intermolecular interactions, with N-H···S hydrogen bonds characterized by distances of approximately 2.520 Å and angles of 173.0°.

The molecular geometry of N-(4-Methylphenyl)ethanethioamide can be analyzed through comparison with structurally related compounds. The C-N bond lengths typically observed in thioamides range from 1.32 to 1.38 Å, indicating partial double-bond character due to resonance between the thiocarbonyl and amino groups. The C=S bond length generally falls within 1.66-1.68 Å, consistent with thiocarbonyl functionality in similar compounds.

Spectroscopic Identification Techniques

Infrared spectroscopy provides crucial information for the structural characterization of N-(4-Methylphenyl)ethanethioamide. The compound exhibits characteristic absorption bands that confirm the presence of specific functional groups and provide insights into intermolecular interactions. The N-H stretching vibration typically appears in the region 3200-2800 cm⁻¹, with hydrogen bonding causing a significant red shift from the isolated N-H frequency of approximately 3400 cm⁻¹.

The thiocarbonyl (C=S) stretching frequency represents a diagnostic feature for thioamide identification. According to comprehensive infrared studies of organosulfur compounds, the C=S stretching vibration in thioamides appears in the region 1225-1025 cm⁻¹. This frequency range distinguishes thioamides from their oxygen analogs (amides), where C=O stretching occurs at higher frequencies around 1650-1680 cm⁻¹. The specific position of the C=S band depends on the electronic nature of substituents and the extent of conjugation with aromatic systems.

Mass spectrometry fragmentation patterns provide additional structural confirmation for N-(4-Methylphenyl)ethanethioamide. The molecular ion peak appears at m/z 165, corresponding to the molecular weight of the compound. Characteristic fragmentation pathways include α-cleavage adjacent to the thiocarbonyl group and loss of specific fragments such as methyl groups or aromatic substituents. The predicted collision cross section values for various adduct ions have been calculated, with [M+H]⁺ showing a value of 133.0 Ų and [M+Na]⁺ exhibiting 140.8 Ų.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior. ¹H NMR analysis reveals characteristic chemical shifts for the aromatic protons, the N-H proton, and the methyl groups. The aromatic region typically shows signals between 7.0-7.5 ppm, while the para-methyl group appears as a singlet around 2.3 ppm. The acetyl methyl group attached to the thiocarbonyl carbon resonates around 2.5 ppm, and the N-H proton appears as a broad signal that may exchange with deuterium oxide.

Comparative Structural Analysis with Related Thioamide Derivatives

Comparative analysis with related thioamide derivatives reveals important structure-activity relationships and provides insights into the factors governing molecular stability and intermolecular interactions. N-(p-tolyl)thioacetamide, which differs only in the position of the methyl group on the acetyl chain versus the aromatic ring, exhibits similar crystallographic behavior with formation of N-H···S hydrogen bonds. The crystal structure analysis shows that molecules form zigzag chains through intermolecular hydrogen bonding, with hydrogen bond energies calculated to be significant contributors to crystal packing stability.

The study of thioacetanilide provides a baseline for understanding the parent thioamide system without aromatic substitution. Crystallographic investigations reveal that thioacetanilide crystallizes with four independent molecules in the asymmetric unit, each adopting slightly different conformations due to rotational flexibility around the C-N bond. The N-H···S hydrogen bond distances range from 3.0-4.0 Å, indicating weak to moderate hydrogen bonding interactions that significantly influence crystal packing.

Geometric isomerism represents an important consideration in thioamide chemistry. Recent studies on Z/E preferences in N-phenylthioacetamide derivatives demonstrate that solvent effects significantly influence conformational equilibria. The Z and E isomers around the C-N bond exhibit different stabilities depending on the electronic nature of substituents and intermolecular interactions. These findings suggest that N-(4-Methylphenyl)ethanethioamide may exist as an equilibrium mixture of conformers in solution, with the relative populations influenced by environmental factors.

The electronic effects of para-methyl substitution on the aromatic ring can be analyzed through comparison with other substituted derivatives. The electron-donating nature of the methyl group enhances the electron density on the aromatic ring, potentially increasing the basicity of the nitrogen atom and affecting hydrogen bonding patterns. This electronic modification may also influence the C=S stretching frequency in infrared spectroscopy, typically causing a slight red shift compared to unsubstituted analogs.

Crystal packing analysis reveals that thioamide derivatives consistently form extended networks through N-H···S hydrogen bonding, with graph-set notation typically described as C₁¹(4) chains. These hydrogen bonding patterns contribute significantly to the thermal stability and mechanical properties of crystalline materials. The hydrogen bond energies in these systems, calculated through both experimental and theoretical methods, range from 15-25 kJ/mol, indicating moderate strength interactions that are crucial for maintaining crystal structure integrity.

Properties

CAS No. |

5310-17-8 |

|---|---|

Molecular Formula |

C9H11NS |

Molecular Weight |

165.26 g/mol |

IUPAC Name |

N-(4-methylphenyl)ethanethioamide |

InChI |

InChI=1S/C9H11NS/c1-7-3-5-9(6-4-7)10-8(2)11/h3-6H,1-2H3,(H,10,11) |

InChI Key |

RTCFUGQNYGWPQI-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=S)C |

Isomeric SMILES |

CC1=CC=C(C=C1)N=C(C)S |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)C |

Other CAS No. |

5310-17-8 |

Origin of Product |

United States |

Preparation Methods

Procedure

N-(4-Methylphenyl)acetamide is treated with Lawesson’s reagent (LR) in toluene under reflux. The reaction proceeds via a two-step mechanism:

Optimized Conditions

Advantages

-

High selectivity for amides.

-

Scalable for industrial applications.

One-Pot Synthesis from 4-Methylstyrene

Procedure

4-Methylstyrene undergoes sulfurization with elemental sulfur (S) in dimethyl sulfoxide (DMSO) catalyzed by ammonium bicarbonate and potassium phosphate.

Optimized Conditions

| Parameter | Value |

|---|---|

| Substrate | 4-Methylstyrene (71 mg, 0.6 mmol) |

| Catalyst | NHHCO (23.7 mg), KPO (127 mg) |

| Solvent | DMSO (1.5 mL) |

| Temperature/Time | 100°C, 24 h under N |

| Yield | 45% after column chromatography |

Mechanistic Insights

The reaction likely proceeds via radical-mediated sulfur insertion into the styrene double bond, followed by rearrangement to the thioamide.

Limitations

-

Moderate yield.

-

Requires stringent anhydrous conditions.

Metal-Free Synthesis via Enaminones and Elemental Sulfur

Procedure

Enaminones derived from 4-methylacetophenone react with sulfur in the presence of 4-dimethylaminopyridine (DMAP) to form α-keto thioamides, which are reduced to N-(4-methylphenyl)ethanethioamide.

Optimized Conditions

Key Steps

-

Sulfur activation by DMAP forms a pyridine N–S species.

-

Nucleophilic attack on the enaminone generates a thiirane intermediate.

Multi-Step Synthesis via 1,2,3-Thiadiazole Intermediate

Procedure

Conditions

Advantages

-

Avoids toxic phosphorus-based reagents.

Thionation with Phosphorus Pentasulfide (P4_44S10_{10}10)

Optimized Conditions

Mechanism

PS generates reactive thiophosphoryl intermediates that convert amides to thioamides.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Key Advantage |

|---|---|---|---|

| Lawesson’s Reagent | 85 | Toluene, reflux | High yield, scalable |

| 4-Methylstyrene Route | 45 | DMSO, 100°C | One-pot synthesis |

| Enaminone/Sulfur | 78 | DMF, 90°C | Metal-free, air-tolerant |

| Thiadiazole Intermediate | 55 | Multi-step | Avoids phosphorus reagents |

| PS/HMDS | 75 | Toluene, reflux | Cost-effective reagents |

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)ethanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(4-Methylphenyl)ethanethioamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets are of particular interest.

Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ethanethioamide, N-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Structural Properties

2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide ()

- Structure : Features a trifluoromethyl (-CF₃) group at the para position of the phenyl ring.

- Physical State : Yellow oil that solidifies upon exposure to air, contrasting with the likely solid state of N-(4-Methylphenyl)ethanethioamide (methyl groups typically enhance crystallinity).

- Spectroscopy :

N-(4-Fluorophenyl)ethanethioamide ()

- Structure : Fluorine substituent at the para position.

- Synthesis : Derived from 4-fluoroacetanilide via thionation.

- Commercial Availability : Supplied by AstaTech, Inc. (CAS 351-84-8), indicating industrial relevance .

- Key Difference : Fluorine’s electronegativity enhances polarity and metabolic stability, making this analog more suitable for pharmaceutical applications than the methyl-substituted derivative.

2-Cyano-N-(4-methylphenyl)ethanethioamide ()

Crystallographic and Packing Behavior ()

Two imidazole-4-imine analogs with chloro- and bromo-substituents were analyzed:

- Crystal System : Triclinic, space group P-1.

- Unit Cell Parameters :

| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|

| Chloro | 7.9767 | 10.9517 | 16.6753 | 80.522 | 87.046 | 89.207 |

| Bromo | 8.0720 | 10.9334 | 16.8433 | 81.161 | 86.605 | 89.505 |

- Packing Interactions :

- C–H···N hydrogen bonds form infinite chains.

- π-π interactions and C–H···X (X = Cl/Br) stabilize the lattice.

- Relevance to Target Compound : While N-(4-Methylphenyl)ethanethioamide lacks halogens, its methyl group may influence similar weak interactions (e.g., C–H···S), albeit with reduced directionality compared to halogens .

Research Implications

- Drug Design : Fluorinated and trifluoromethylated analogs offer enhanced bioavailability and target affinity, whereas methyl-substituted derivatives may prioritize synthetic ease .

- Materials Science : Weak intermolecular interactions (e.g., C–H···S) in methyl-substituted thioamides could enable tunable crystal engineering, as seen in halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.